molecular formula C13H20BrN B13262921 [1-(4-Bromophenyl)ethyl](pentan-3-YL)amine

[1-(4-Bromophenyl)ethyl](pentan-3-YL)amine

Cat. No.: B13262921
M. Wt: 270.21 g/mol
InChI Key: HGBSBUUHSZJEFJ-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Halogenated Organic Compounds

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. They are ubiquitous in biochemistry and are key components of many pharmaceuticals, agrochemicals, and materials. The reactivity of the amine group in N-[1-(4-bromophenyl)ethyl]pentan-3-amine is central to its chemical behavior and potential applications.

Furthermore, this compound is classified as a halogenated organic compound due to the presence of a bromine atom on the phenyl ring. The introduction of halogens into organic molecules can significantly alter their physical, chemical, and biological properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated compounds a cornerstone of medicinal chemistry and materials science. The bromine substituent in N-[1-(4-bromophenyl)ethyl]pentan-3-amine provides a reactive handle for further chemical modifications, such as cross-coupling reactions, and can play a crucial role in its interactions with other molecules.

Overview of Research Significance Pertaining to 1-(4-Bromophenyl)ethylamine

The research significance of N-[1-(4-bromophenyl)ethyl]pentan-3-amine is largely derived from its structural precursor, 1-(4-bromophenyl)ethylamine. This primary amine is a valuable chiral building block in organic synthesis. The presence of a chiral center at the ethylamine (B1201723) moiety means that it can exist as two non-superimposable mirror images, or enantiomers. The differential interaction of these enantiomers with biological systems is a critical aspect of modern drug discovery and development.

While specific research on N-[1-(4-bromophenyl)ethyl]pentan-3-amine is not extensively documented in publicly available literature, its synthesis would likely be pursued to explore how the addition of the pentan-3-yl group to the nitrogen atom modifies the properties of the 1-(4-bromophenyl)ethylamine scaffold. Such modifications are common in medicinal chemistry to optimize a compound's pharmacological profile.

The synthesis of this secondary amine would most likely be achieved through reductive amination of 1-(4-bromophenyl)ethylamine with pentan-3-one. This widely used reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comyoutube.com The reaction is a robust and versatile method for the formation of carbon-nitrogen bonds. masterorganicchemistry.com

Scope and Objectives of Academic Inquiry on 1-(4-Bromophenyl)ethylamine

Academic inquiry into 1-(4-bromophenyl)ethylamine and its derivatives, such as N-[1-(4-bromophenyl)ethyl]pentan-3-amine, generally focuses on several key areas:

Asymmetric Synthesis: Developing efficient and stereoselective methods for the synthesis of enantiomerically pure 1-(4-bromophenyl)ethylamine is a significant area of research. This often involves the use of chiral catalysts or resolving agents.

Medicinal Chemistry: Investigating the potential of these compounds as scaffolds for the development of new therapeutic agents. The bromophenyl group can be a key pharmacophore or a site for further molecular elaboration to enhance biological activity.

Catalysis: Exploring the use of chiral amines like 1-(4-bromophenyl)ethylamine and its derivatives as ligands for metal catalysts in asymmetric catalysis. The nitrogen atom can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Materials Science: Incorporating such chiral amines into polymers or other materials to create functional materials with specific optical or recognition properties.

While detailed research findings on N-[1-(4-bromophenyl)ethyl]pentan-3-amine remain limited in the public domain, its chemical structure suggests that it would be a valuable compound for further investigation within these research areas.

Data Tables

Table 1: Chemical Identity of 1-(4-Bromophenyl)ethylamine

PropertyValue
IUPAC Name N-[1-(4-bromophenyl)ethyl]pentan-3-amine
Molecular Formula C13H20BrN
Molecular Weight 270.21 g/mol

Table 2: Properties of the Precursor 1-(4-Bromophenyl)ethylamine

Property(R)-(+)-enantiomer(S)-(-)-enantiomer
CAS Number 45791-36-427298-97-1
Molecular Formula C8H10BrNC8H10BrN
Molecular Weight 200.08 g/mol 200.08 g/mol
Appearance Colorless to Almost colorless clear liquid-
Density 1.39 g/mL at 20 °C-
Boiling Point 112 °C / 13 mmHg-
Refractive Index 1.57-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20BrN

Molecular Weight

270.21 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]pentan-3-amine

InChI

InChI=1S/C13H20BrN/c1-4-13(5-2)15-10(3)11-6-8-12(14)9-7-11/h6-10,13,15H,4-5H2,1-3H3

InChI Key

HGBSBUUHSZJEFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies for 1 4 Bromophenyl Ethylamine

Retrosynthetic Analysis and Strategic Disconnections for 1-(4-Bromophenyl)ethylamine Synthesis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For a primary amine like 1-(4-bromophenyl)ethylamine, the most logical disconnection is at the carbon-nitrogen (C-N) bond. youtube.comyoutube.com This approach identifies the amine group as a key functional group to be installed.

This disconnection strategy points to two primary synthetic precursors:

An electrophilic carbon source, which is 4-bromoacetophenone.

A nucleophilic nitrogen source, typically ammonia (B1221849) or an ammonia equivalent. acs.org

Key Retrosynthetic Disconnection:

Target MoleculeDisconnectionPrecursors
1-(4-Bromophenyl)ethylamineC-N bond4-Bromoacetophenone + Ammonia source

Classical Synthetic Routes to 1-(4-Bromophenyl)ethylamine

Several classical methods are employed for the synthesis of 1-(4-bromophenyl)ethylamine, with reductive amination being one of the most common and efficient. wikipedia.org

Reductive Amination Pathways

Reductive amination is a versatile method for forming amines from carbonyl compounds. libretexts.orglibretexts.org The process typically involves two main steps: the formation of an imine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this imine to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of 1-(4-bromophenyl)ethylamine, 4-bromoacetophenone is reacted with an ammonia source. The reaction can be performed in a one-pot procedure where the ketone, amine source, and a reducing agent are combined. wikipedia.org

Reaction Scheme: 4-Bromoacetophenone reacts with ammonia to form an intermediate imine, which is then reduced in situ to yield 1-(4-bromophenyl)ethylamine.

Commonly used reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is selective for the reduction of the imine intermediate over the starting ketone. youtube.commasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is another effective method. wikipedia.orgyoutube.com

The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

Nucleophilic Substitution Approaches

While direct alkylation of ammonia is a fundamental method for amine synthesis, it is often problematic. chemguide.co.uk The reaction of an alkyl halide, such as 1-(4-bromophenyl)ethyl bromide, with ammonia can lead to the desired primary amine. However, the primary amine product is itself a nucleophile and can react further with the alkyl halide. chemguide.co.uklibretexts.org This leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making this method less efficient for selective synthesis of the primary amine. chemguide.co.uk Using a large excess of ammonia can favor the formation of the primary amine but does not always eliminate the formation of byproducts. chemguide.co.uk

Multi-Component Reactions in 1-(4-Bromophenyl)ethylamine Synthesis

While specific examples of multi-component reactions for the direct synthesis of 1-(4-bromophenyl)ethylamine are not extensively documented in introductory literature, reactions like the Strecker synthesis represent a classical multi-component approach to α-amino acids, which can be conceptually related. The development of novel multi-component reactions remains an active area of research for the efficient construction of complex molecules from simple precursors in a single step.

Enantioselective Synthesis of Chiral [1-(4-Bromophenyl)ethyl]amine Precursors

Since 1-(4-bromophenyl)ethylamine is a chiral molecule, possessing a stereocenter at the carbon bearing the amino group, the synthesis of single enantiomers ((R) or (S)) is of significant interest, particularly for pharmaceutical applications. acs.org Asymmetric catalysis provides powerful tools to achieve this goal with high enantioselectivity. frontiersin.org

Asymmetric Catalysis in Chiral Amine Synthesis

Asymmetric catalysis for the synthesis of chiral amines often involves the reduction of a prochiral ketone or imine using a chiral catalyst. acs.orgresearchgate.net This approach allows for the direct formation of an enantiomerically enriched product. nih.gov

Asymmetric Reductive Amination: This is a highly effective one-pot method for synthesizing chiral primary amines. google.com The reaction involves the direct conversion of a ketone, such as 4-bromoacetophenone, into a chiral amine using an amine source (like ammonium salts), a reducing agent (typically H₂), and a chiral transition metal catalyst. acs.orggoogle.com

Ruthenium-based catalysts, in particular, have shown excellent performance. For example, a Ru/C₃-TunePhos catalytic system has been used for the direct reductive amination of various alkyl aryl ketones, achieving high yields and excellent enantioselectivities (often >90% enantiomeric excess, ee). acs.org

Asymmetric Hydrogenation of Imines: An alternative two-step approach involves the pre-formation of the imine from 4-bromoacetophenone, followed by asymmetric hydrogenation using a chiral catalyst. Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly used for this transformation, affording chiral amines in high enantiomeric excess. acs.org The use of biocatalysts, such as engineered transaminases, has also emerged as a green and highly selective method for converting ketones directly to chiral amines. researchgate.net

Comparison of Asymmetric Methods:

MethodCatalyst TypeKey FeaturesTypical Enantioselectivity
Asymmetric Reductive AminationChiral Ruthenium-phosphine complexesOne-pot procedure, uses H₂ as reductant. acs.orgHigh (>90% ee) acs.org
Asymmetric Imine HydrogenationChiral Rhodium or Iridium complexesTwo-step process, versatile for various imines. acs.orgExcellent (up to 99% ee) acs.org
Biocatalytic TransaminationEngineered Transaminase EnzymesEnvironmentally benign, high selectivity. researchgate.netExcellent (>99% ee) researchgate.net

Chiral Auxiliary Strategies

The asymmetric synthesis of 1-(4-bromophenyl)ethylamine can be effectively achieved using chiral auxiliaries. This strategy involves temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal to yield the enantiomerically enriched target amine. A prevalent method involves the diastereoselective addition of organometallic reagents to imines or their derivatives bearing a chiral auxiliary.

One of the most successful and widely used auxiliaries for amine synthesis is tert-butanesulfinamide, developed by Ellman. yale.edu The synthesis would typically proceed via the condensation of 4-bromobenzaldehyde (B125591) with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. Subsequent stereoselective addition of a methyl group using a Grignard reagent (e.g., methylmagnesium bromide) to the imine C=N bond is directed by the bulky sulfinyl group. This step creates the desired stereocenter with high diastereoselectivity. The final step is the acidic hydrolysis of the sulfinamide group, which yields the desired enantiomer of 1-(4-bromophenyl)ethylamine with high enantiomeric excess and allows for the recovery of the chiral auxiliary. yale.edu

Other notable chiral auxiliaries applicable to this synthesis include those derived from amino alcohols, such as pseudoephedrine and its analogue pseudoephenamine. nih.gov These are typically employed as amides and direct the stereoselective alkylation at the α-carbon. While effective, the use of pseudoephedrine can be complicated by regulatory restrictions. nih.gov The choice of auxiliary and reaction conditions is critical for maximizing diastereoselectivity.

Table 1: Comparison of Chiral Auxiliaries for Amine Synthesis

Chiral Auxiliary Typical Precursor Key Reaction Step Advantages
tert-Butanesulfinamide Aldehyde/Ketone Diastereoselective addition to C=N bond High stereoselectivity, broad applicability, reliable
Pseudoephedrine Carboxylic Acid Diastereoselective α-alkylation of amide enolate Well-established, high yields and selectivity

Enzymatic Biocatalysis for Enantiopure [1-(4-Bromophenyl)ethyl]amine

Biocatalysis offers a highly selective and environmentally benign route to enantiopure amines, including 1-(4-bromophenyl)ethylamine. Enzymes operate under mild conditions and exhibit exceptional stereoselectivity, making them ideal for chiral syntheses. mdpi.com The primary enzymatic methods for producing chiral amines are kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral ketone.

Transaminases (TAs) , or aminotransferases, are particularly powerful enzymes for this purpose. nih.gov They catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. For the asymmetric synthesis of 1-(4-bromophenyl)ethylamine, 4-bromoacetophenone serves as the prochiral substrate. An (R)- or (S)-selective ω-transaminase can be chosen to produce the desired amine enantiomer with very high enantiomeric excess (>99% ee). mdpi.com The reaction equilibrium can be shifted towards the product by using a high concentration of an inexpensive amino donor like isopropylamine, which generates a volatile acetone (B3395972) coproduct that can be easily removed. mdpi.com

Lipases are commonly used for the enzymatic kinetic resolution (EKR) of racemic 1-(4-bromophenyl)ethylamine. researchgate.netrsc.org In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the amine in the presence of an acyl donor (e.g., ethyl acetate). This results in a mixture of the acylated amine and the unreacted, enantiomerically pure amine, which can then be separated. The maximum yield for the desired amine enantiomer in a standard EKR is 50%. organic-chemistry.org To overcome this limitation, EKR can be combined with in-situ racemization of the amine substrate in a process known as dynamic kinetic resolution (DKR) . This is often achieved by coupling the lipase-catalyzed resolution with a metal catalyst (e.g., a ruthenium complex) that racemizes the unreacted amine enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer of the acylated product. organic-chemistry.org

Table 2: Enzymatic Approaches for Enantiopure 1-(4-Bromophenyl)ethylamine

Enzymatic Method Enzyme Class Substrate Key Advantage Theoretical Max. Yield
Asymmetric Synthesis Transaminase (ω-TA) 4-Bromoacetophenone High enantioselectivity, direct synthesis 100%
Kinetic Resolution Lipase Racemic 1-(4-Bromophenyl)ethylamine High enantioselectivity, robust enzymes 50%

Advanced Purification and Isolation Techniques for Academic Research on 1-(4-Bromophenyl)ethylamine

In an academic research setting, the purification and analytical assessment of enantiomeric purity are crucial. For 1-(4-bromophenyl)ethylamine, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for both analytical determination of enantiomeric excess and for preparative separation of enantiomers. mdpi.com

The choice of CSP is critical for achieving baseline separation of the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds, including amines. nih.govnih.gov Another effective option involves Pirkle-type or "donor-acceptor" columns. tsijournals.com

A specific study demonstrated the successful separation of 1-(4-bromophenyl)ethylamine enantiomers using a Chirosil RCA(+) column, which features a chemically bonded crown ether tetracarboxylic acid as the stationary phase. researchgate.net The separation was achieved using an aqueous-organic mobile phase consisting of 0.1% perchloric acid in water mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic mobile phase ensures that the amine is protonated, facilitating interaction with the crown ether selector. Such analytical methods are essential for verifying the success of asymmetric syntheses and for quality control of the final product. researchgate.net

For isolation on a larger, preparative scale, diastereomeric salt resolution can be employed. This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired amine enantiomer is liberated from the salt by treatment with a base.

Green Chemistry Principles Applied to 1-(4-Bromophenyl)ethylamine Synthesis

Applying the principles of green chemistry to the synthesis of 1-(4-bromophenyl)ethylamine is essential for developing sustainable and environmentally responsible processes. rsc.org The goal is to minimize waste, reduce energy consumption, and use less hazardous materials.

Biocatalysis , as discussed in section 2.3.3, is a cornerstone of green chemistry. mdpi.com The use of enzymes like transaminases for the asymmetric synthesis from 4-bromoacetophenone replaces traditional methods that may rely on stoichiometric chiral reagents or metal catalysts. Enzymatic reactions are typically run in aqueous media under mild temperature and pH conditions, significantly reducing the use of volatile organic solvents and energy-intensive processes. nih.gov

Another key green chemistry approach is the use of catalytic methods over stoichiometric ones to improve atom economy. rsc.org Classical amine syntheses like the Gabriel synthesis often have poor atom economy. In contrast, catalytic reductive amination of 4-bromoacetophenone with ammonia (or an ammonia source) is a more atom-economical route. This can be achieved using various metal catalysts under a hydrogen atmosphere or by using transfer hydrogenation methods. acs.org

Further green considerations include:

Solvent Selection : Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids where possible.

Process Intensification : Utilizing one-pot or tandem reactions to reduce the number of workup and purification steps, which minimizes solvent use and waste generation. nih.gov For example, a one-pot chemoenzymatic DKR process combines enzymatic resolution and chemical racemization in a single vessel. organic-chemistry.org

By integrating these principles, the synthesis of 1-(4-bromophenyl)ethylamine can be made more efficient, cost-effective, and environmentally sustainable. rsc.orgsciencedaily.com

Advanced Spectroscopic and Structural Elucidation of 1 4 Bromophenyl Ethylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-(4-bromophenyl)ethylamine.

Two-dimensional NMR techniques are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (typically through 2-3 bonds). For 1-(4-bromophenyl)ethylamine, a cross-peak would be observed between the methine proton (CH) and the methyl protons (CH₃), confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals corresponding to the aromatic C-H groups, the methine, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. sdsu.edu It is particularly useful for identifying quaternary carbons, such as the bromine-bearing aromatic carbon (C-Br), by observing correlations from nearby protons. For instance, the methine proton would show a correlation to the aromatic carbon C1 (the carbon attached to the ethylamine (B1201723) group).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, which is vital for conformational analysis. For a chiral molecule like 1-(4-bromophenyl)ethylamine, NOESY can help determine the preferred spatial arrangement of the ethylamine side chain relative to the bromophenyl ring.

A study on the reaction of 1-(4-bromophenyl)ethan-1-amine with ¹³C-labeled CO₂ in methanol (B129727) utilized ¹³C NMR to identify the formation of ammonium (B1175870) carbamate (B1207046) and ammonium methylcarbonate. researchgate.net The peak at 164.66 ppm was assigned to the carbamate carbonyl carbon, while the peak at 161.60 ppm was assigned to the carbonate carbonyl carbon. researchgate.net

Table 1: Expected 2D NMR Correlations for 1-(4-Bromophenyl)ethylamine

Proton (¹H)COSY CorrelationHSQC Correlation (¹³C)HMBC Correlations (¹³C)
Aromatic CHOther Aromatic CHAromatic CHAromatic C-Br, Aromatic C-C
Methine CHMethyl CH₃Methine CHMethyl CH₃, Aromatic C1
Methyl CH₃Methine CHMethyl CH₃Methine CH, Aromatic C1
Amine NH₂--Methine CH

Determine the number of crystallographically inequivalent molecules in the unit cell.

Probe intermolecular interactions, such as hydrogen bonding involving the amine group.

Characterize polymorphism, which is the existence of different crystalline forms of the same compound.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical techniques are essential for analyzing chiral molecules like 1-(4-bromophenyl)ethylamine, providing information on their stereochemistry.

ORD measures the change in optical rotation with the wavelength of light, while CD measures the differential absorption of left and right circularly polarized light. wikipedia.orgchemrxiv.org These techniques are powerful for determining the absolute configuration of enantiomers.

Vibrational Circular Dichroism (VCD), an infrared analogue of CD, has been used to study the chiroptical response of complexes formed between the enantiomers of 1-(4-bromophenyl)ethylamine and a chiral crown ether. researchgate.netresearchgate.net The VCD spectra of the R-enantiomer were measured in a DMSO-d₆ solution. researchgate.netresearchgate.net Such studies are crucial for understanding the mechanisms of enantioselective interactions, for instance, in chiral chromatography. researchgate.netresearchgate.net The specific rotation of the enantiomers has been reported, with (R)-(+)-1-(4-bromophenyl)ethylamine showing a value of [α]20/D +20.5±1° (c = 3% in methanol) and the (S)-(-) enantiomer showing [α]20/D −20.5±1° (c = 3% in methanol). sigmaaldrich.comsigmaaldrich.com

The absolute configuration of chiral primary amines can be determined using CD spectroscopy by derivatizing them with a chromophore. metu.edu.tr For example, the CD spectra of Schiff base derivatives, such as those formed with salicylaldehyde, can be used to establish the absolute configurations of chiral pyridyl-substituted alkylamines. lookchem.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 1-(4-bromophenyl)ethylamine itself is not detailed in the provided search results, structures of its derivatives have been reported.

For instance, the crystal structure of (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine, a Schiff base derivative, has been determined. iucr.orgiucr.org It crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.orgiucr.org Another derivative, 4-{[1-(4-bromophenyl)ethyl]aminomethyl}phenol, shows intermolecular hydrogen bonding between the amine and hydroxyl groups in its crystal structure. nih.gov These studies provide valuable insights into the likely conformation and packing of the 1-(4-bromophenyl)ethylamine moiety in the solid state.

Table 2: Crystallographic Data for a Derivative: (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine

ParameterValueReference
Chemical FormulaC₁₆H₁₆BrNO iucr.orgiucr.org
Crystal SystemOrthorhombic iucr.orgiucr.org
Space GroupP2₁2₁2₁ iucr.orgiucr.org
R-factor0.0508 iucr.orgiucr.org

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways (e.g., HRMS, MS/MS)

Advanced mass spectrometry techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of a molecule.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For 1-(4-bromophenyl)ethylamine (C₈H₁₀BrN), HRMS would confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) : In MS/MS, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented to produce a fragmentation pattern. nih.gov This pattern is characteristic of the molecule's structure. For 1-(4-bromophenyl)ethylamine, a likely fragmentation pathway would involve the loss of the methyl group (CH₃) to form a stable benzylic cation. Another significant fragmentation would be the cleavage of the C-C bond between the methine carbon and the aromatic ring. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been studied, providing a model for the fragmentation of related bromophenyl compounds. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy is a powerful, non-destructive analytical technique used to probe the molecular structure of a compound by examining the vibrations of its bonds. The two principal methods, Infrared (IR) and Raman spectroscopy, provide complementary information based on different selection rules. In the absence of published experimental spectra for 1-(4-Bromophenyl)ethylamine, this section provides a theoretical analysis of its expected vibrational modes based on the characteristic frequencies of its constituent functional groups: a p-disubstituted bromobenzene (B47551) ring, a secondary amine, and aliphatic alkyl chains (ethyl and pentan-3-yl).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.org For a vibrational mode to be IR-active, it must result in a change in the molecule's net dipole moment. libretexts.org The IR spectrum for 1-(4-Bromophenyl)ethylamine is predicted to show characteristic absorption bands corresponding to its key structural features.

Key Predicted IR Absorption Bands:

N-H Vibrations: As a secondary amine, the single N-H bond is a key diagnostic feature. A moderate to weak, sharp absorption band corresponding to the N-H stretching vibration is expected in the 3350-3310 cm⁻¹ region. orgchemboulder.com Hydrogen bonding in a condensed phase sample could potentially broaden this peak and shift it to a slightly lower wavenumber. libretexts.org Additionally, a broad N-H wagging (out-of-plane bending) vibration is anticipated in the 910-665 cm⁻¹ range. orgchemboulder.com

C-H Vibrations: The molecule contains both aromatic (sp²) and aliphatic (sp³) C-H bonds, which absorb in distinct regions.

Aromatic C-H Stretch: The stretching of C-H bonds on the p-disubstituted benzene (B151609) ring is expected to produce weak to moderate peaks just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range. openstax.orglibretexts.org

Aliphatic C-H Stretch: The ethyl and pentan-3-yl groups will give rise to strong, sharp absorption bands for symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ region. vscht.cz

Aromatic Ring Vibrations: The p-disubstituted benzene ring has several characteristic vibrations.

C=C Stretches: In-ring carbon-carbon double bond stretching vibrations typically result in two to four moderate to sharp bands in the 1620-1450 cm⁻¹ region. openstax.org Key peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹. openstax.org

C-H Out-of-Plane Bending (Wag): A strong absorption band resulting from the C-H "wag" is highly characteristic of the substitution pattern. For a 1,4- (para) disubstituted ring, this peak is expected to appear in the 860-790 cm⁻¹ range. spectroscopyonline.com This band is often one of the most intense in the fingerprint region for substituted benzenes.

C-N and C-Br Vibrations:

C-N Stretch: The stretching vibration for the C-N bond is expected to show a medium to weak absorption. For an aromatic amine, this typically falls in the 1335-1250 cm⁻¹ range, while the aliphatic C-N stretch is found from 1250-1020 cm⁻¹. orgchemboulder.com The molecule contains both types.

C-Br Stretch: The carbon-bromine bond stretch is expected to produce a strong absorption in the low-frequency (fingerprint) region of the spectrum, typically between 650 and 510 cm⁻¹.

The following interactive table summarizes the predicted key IR absorptions for 1-(4-Bromophenyl)ethylamine.

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational Mode AssignmentAssociated Functional Group
3350 - 3310Weak to MediumN-H StretchSecondary Amine
3100 - 3030Weak to MediumAromatic C-H Stretchp-Bromophenyl
3000 - 2850StrongAliphatic C-H StretchEthyl, Pentan-3-yl
1620 - 1450Medium to SharpC=C In-Ring StretchAromatic Ring
1470 - 1440MediumAliphatic C-H Bend (Scissoring)Ethyl, Pentan-3-yl
1335 - 1250MediumAromatic C-N StretchAryl Amine
1250 - 1020Medium to WeakAliphatic C-N StretchAlkyl Amine
860 - 790StrongAromatic C-H Out-of-Plane Bendp-Disubstituted Ring
910 - 665Strong, BroadN-H WagSecondary Amine
650 - 510StrongC-Br StretchBromophenyl

Raman Spectroscopy

Raman spectroscopy is a light scattering technique where a monochromatic light source (laser) interacts with a molecule, and the scattered light is analyzed. durham.ac.uk For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule's electron cloud. durham.ac.uk Raman is particularly sensitive to non-polar, symmetric bonds and is complementary to IR spectroscopy.

Key Predicted Raman Shifts:

Aromatic Ring Vibrations: The vibrations of the p-disubstituted bromobenzene ring are expected to be very strong in the Raman spectrum due to the high polarizability of the π-electron system.

A very strong peak corresponding to the symmetric "ring breathing" mode of the p-disubstituted ring is expected.

The aromatic C=C stretching bands (1620-1450 cm⁻¹) and C-H in-plane bending modes will also be prominent. renishaw.com

Aliphatic C-C and C-H Vibrations: The carbon backbone of the ethyl and pentan-3-yl groups will produce signals in the fingerprint region. C-C stretching and bending modes are typically Raman active. The symmetric C-H stretching vibrations around 2900 cm⁻¹ will also be clearly visible. renishaw.com

C-N and C-Br Vibrations: The C-N and C-Br stretching vibrations are also expected to be Raman-active and would appear in the fingerprint region, providing further structural confirmation.

The following interactive table summarizes the predicted key Raman shifts for 1-(4-Bromophenyl)ethylamine.

Predicted Raman Shift (cm⁻¹)Expected IntensityVibrational Mode AssignmentAssociated Functional Group
3100 - 3030MediumAromatic C-H Stretchp-Bromophenyl
3000 - 2850StrongAliphatic C-H StretchEthyl, Pentan-3-yl
~1600StrongAromatic Ring StretchAromatic Ring
~1000Very StrongSymmetric Ring Breathingp-Disubstituted Ring
1250 - 1020MediumC-N StretchAlkyl/Aryl Amine
1000 - 800MediumC-C StretchAlkyl Backbone
650 - 510StrongC-Br StretchBromophenyl

Chemical Reactivity and Derivatization Studies of 1 4 Bromophenyl Ethylamine

Reactions Involving the Amine Functionality

The secondary amine group in 1-(4-Bromophenyl)ethylamine is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a variety of substituents, fundamentally altering the compound's steric and electronic properties.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct (HCl), forming a stable amide derivative. This transformation is fundamental in converting the basic amine into a neutral amide functional group.

Alkylation introduces additional alkyl groups onto the nitrogen atom, converting the secondary amine into a tertiary amine. researchgate.net This is commonly achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction rate is influenced by the nature of the alkylating agent, with more reactive halides like iodides and benzylic or allylic halides reacting more efficiently. nih.govacs.org To prevent the formation of quaternary ammonium (B1175870) salts from overalkylation, reaction conditions such as temperature and stoichiometry must be carefully controlled. nih.gov Alternative methods, such as reductive amination or the use of alcohols as alkylating agents via a "borrowing hydrogen" strategy catalyzed by transition metals (e.g., Cobalt or Ruthenium), offer more controlled pathways to tertiary amines. organic-chemistry.orgrsc.org

Table 1: Representative Conditions for N-Alkylation of Secondary Amines
Alkylating AgentCatalyst/BaseSolventTemperatureReference
Alkyl Halide (e.g., R-Br)NaHCO3Water80 °C researchgate.net
Benzyl AlcoholCo(II) complex / KOHToluene110 °C rsc.org
Secondary Benzylic IodideCs2CO3Acetonitrile (B52724)80 °C nih.gov

Amidation and Sulfonamidation

Amidation can also refer to the direct coupling of the amine with a carboxylic acid. This transformation typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents like B(OCH2CF3)3 have been shown to be effective for the direct amidation of various carboxylic acids with secondary amines, often proceeding under mild conditions. acs.org This method is particularly valuable as it avoids the need to first prepare a more reactive acyl chloride.

Sulfonamidation is the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group of significant importance in medicinal chemistry. nih.govprinceton.edu The resulting N-S bond is highly stable, and the sulfonamide group can act as a carboxylic acid isostere. nih.gov The reactivity in this process is robust, allowing for the coupling of various amines with a wide array of sulfonyl chlorides.

Formation of Imine and Schiff Base Derivatives

The reaction of amines with carbonyl compounds (aldehydes and ketones) is a cornerstone of C-N bond formation. However, the product depends critically on the nature of the amine. While primary amines react with carbonyls to form stable neutral products called imines or Schiff bases, secondary amines like 1-(4-Bromophenyl)ethylamine react differently. wikipedia.orglibretexts.orgresearchgate.net

Upon reaction with an aldehyde or ketone under acidic catalysis, a secondary amine initially forms an unstable hemiaminal intermediate. Subsequent dehydration does not lead to a neutral imine but results in the formation of a positively charged iminium ion (also known as an iminium salt). wikipedia.orgnumberanalytics.com These electrophilic iminium ions are key intermediates in many synthetic transformations, including the Mannich reaction and iminium catalysis, where they activate α,β-unsaturated carbonyl compounds towards nucleophilic attack. wikipedia.orgnih.govnih.gov

Transformations of the Bromine Moiety

The 4-bromophenyl group provides a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The bromine atom can be substituted or elaborated, allowing for significant extension of the molecular framework.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide in the target molecule is an ideal substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is exceptionally versatile for forming biaryl structures or connecting the aromatic ring to alkyl, alkenyl, or alkynyl fragments. nih.gov The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

Table 2: Typical Conditions for Suzuki Coupling of Aryl Bromides
Coupling PartnerCatalystBaseSolventReference
Arylboronic AcidPd(PPh3)4K3PO41,4-Dioxane mdpi.com
Alkylboronic EsterPd(OAc)2 / PCy3K3PO4Toluene/Water organic-chemistry.org
Vinylboronic AcidPd2(dba)3 / P(t-Bu)3K3PO4DME organic-chemistry.org

The Heck reaction (or Mizoroki-Heck reaction) couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orgmdpi.com It is a powerful method for the arylation of olefins, typically proceeding with high trans selectivity. organic-chemistry.org

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov It is one of the most reliable methods for the synthesis of arylalkynes. Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
Coupling PartnerCatalyst SystemBaseSolventReference
Terminal AlkynePd(PPh3)4 / CuITriethylamineTHF wikipedia.org
Terminal AlkynePd(PhCN)2Cl2 / P(t-Bu)3Cs2CO3Dioxane organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized negative intermediate (a Meisenheimer complex). libretexts.org

However, this reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.comresearchgate.net These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. youtube.com The 4-bromophenyl ring of 1-(4-Bromophenyl)ethylamine lacks such activating groups. The ethylamine (B1201723) substituent is weakly activating or deactivating but is not a strong electron-withdrawing group. Therefore, the bromine atom on this compound is expected to be largely unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. libretexts.orglibretexts.org

Stereoselective Reactions of 1-(4-Bromophenyl)ethylamine

1-(4-Bromophenyl)ethylamine possesses a chiral center at the carbon atom bonded to the amino group, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-(+)-1-(4-bromophenyl)ethylamine and (S)-(-)-1-(4-bromophenyl)ethylamine. This chirality is fundamental to its role in stereoselective reactions, where one stereoisomer reacts or is formed in preference to another.

A primary area of study for this compound is its stereoselective separation and interaction. The enantiomers of 1-(4-bromophenyl)ethylamine can be effectively separated using chiral High-Performance Liquid Chromatography (HPLC). Research has demonstrated that baseline separation of the (R) and (S) enantiomers is achievable using a chiral stationary phase (CSP). One such successful separation utilized a Chirosil RCA(+) column, which is based on the chiral crown ether (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid bonded to silica (B1680970) gel. researchgate.net The differential interaction between each enantiomer and the chiral stationary phase allows for their separation and quantification. In these studies, mobile phases typically consist of aqueous-organic mixtures, such as water and acetonitrile or methanol (B129727) containing an acidic modifier like perchloric acid. researchgate.net

The effectiveness of such chromatographic separations is measured by several key parameters, which quantify the degree of separation between the enantiomers.

Table 1: Key Parameters in Chiral HPLC Separation

Parameter Formula Description
Retention Factor (k) k = (tR - t0) / t0 Measures the retention of an analyte on the stationary phase. tR is the retention time of the analyte and t0 is the dead time. nih.gov
Separation Factor (α) α = k2 / k1 Quantifies the selectivity of the stationary phase for two enantiomers. k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively. A value greater than 1 indicates separation. nih.gov
Resolution (Rs) Rs = 2(tR2 - tR1) / (w1 + w2) Indicates the degree of separation between two peaks. tR1 and tR2 are the retention times, and w1 and w2 are the peak widths at the base for the two enantiomers. A resolution of 1.5 or greater signifies baseline separation. nih.gov

Beyond chromatographic separation, 1-(4-bromophenyl)ethylamine is employed in enzyme-catalyzed stereoselective reactions. Lipase-catalyzed kinetic resolutions of racemic chiral amines are a well-established method for obtaining enantiomerically pure compounds. In this process, an enzyme selectively catalyzes the acylation of one enantiomer over the other, allowing the unreacted amine and the newly formed amide to be separated, yielding both enantiomers in high purity. mdpi.com

Reaction Mechanisms and Kinetic Studies Related to 1-(4-Bromophenyl)ethylamine Transformations

Understanding the mechanisms and kinetics of reactions involving 1-(4-bromophenyl)ethylamine is crucial for optimizing synthetic routes and controlling product formation. A notable area of mechanistic investigation is the reversible reaction of the amine with carbon dioxide (CO₂).

This reaction serves as a method for the in situ protection of the primary amine functionality. Spectroscopic studies, particularly using 13C NMR with labeled CO₂, have shed light on the reaction pathway. The proposed mechanism begins with the nucleophilic attack of the amine on a CO₂ molecule, leading to the formation of a zwitterionic carbamic acid intermediate. In the presence of a base, this intermediate is deprotonated to form a carbamic carboxylate. researchgate.net This protected form is stable under certain conditions but can be easily reversed to regenerate the free amine, making it an attractive strategy from a green chemistry perspective. researchgate.net

Kinetic studies, which measure the rates of these chemical transformations, provide quantitative data on reaction speeds, the influence of catalysts, and temperature effects. While detailed kinetic parameters such as rate constants and activation energies for the reactions of 1-(4-bromophenyl)ethylamine are highly specific to individual reaction conditions and are subjects of focused academic studies, the mechanistic understanding provides a qualitative framework for predicting its reactivity. For instance, the nucleophilicity of the nitrogen atom is central to its reactions with electrophiles like acyl chlorides, alkyl halides, and carbonyl compounds.

Synthesis of Novel Derivatives of 1-(4-Bromophenyl)ethylamine for Academic Research

The functional handles of 1-(4-bromophenyl)ethylamine—the primary amine and the bromo-substituted aromatic ring—make it a valuable starting material for the synthesis of a diverse range of novel derivatives for academic and pharmaceutical research.

N-Alkylation and N-Acylation

The primary amine group is readily derivatized. N-alkylation can be achieved through several methods, with reductive amination being one of the most effective. This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com For example, the synthesis of 1-(4-Bromophenyl)ethylamine , the compound noted in the subject of this article, can be accomplished by reacting 1-(4-bromophenyl)ethylamine with pentan-3-one in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com

N-acylation is another common transformation, typically achieved by reacting the amine with an acyl chloride or anhydride. This reaction is generally high-yielding and provides stable amide derivatives. A specific example is the synthesis of N-[1-(4-bromophenyl)ethyl]propionamide from the reaction of 1-(4-bromophenyl)ethylamine with propionyl chloride. thieme-connect.com

Derivatives from the Aryl Halide

The bromine atom on the phenyl ring allows for a different class of derivatization, primarily through palladium-catalyzed cross-coupling reactions. Reactions like the Suzuki coupling, where the aryl bromide is reacted with a boronic acid, can be used to form new carbon-carbon bonds. researchgate.netresearchgate.net This enables the synthesis of complex biaryl structures, significantly expanding the molecular diversity achievable from this starting scaffold. For instance, imines formed from 1-(4-bromophenyl)ethylamine can undergo subsequent Suzuki coupling at the bromophenyl position to create more elaborate molecular architectures. researchgate.netnih.gov

The synthesis of these varied derivatives underscores the utility of 1-(4-bromophenyl)ethylamine as a versatile platform for generating novel chemical entities for further study.

Table 2: Representative Derivatives of 1-(4-Bromophenyl)ethylamine and Synthetic Methods

Derivative Class General Structure Synthetic Method Reagents
N-Acyl Derivatives R-CO-NH-CH(CH₃)-Ar-Br N-Acylation Acyl Chloride (R-COCl) or Anhydride
N-Alkyl Derivatives R-NH-CH(CH₃)-Ar-Br Reductive Amination Aldehyde or Ketone (R'=O), Reducing Agent (e.g., NaBH(OAc)₃)
Imines (Schiff Bases) R=N-CH(CH₃)-Ar-Br Condensation Aldehyde or Ketone (R=O)
Biaryl Derivatives R-Ar-CH(CH₃)-NH₂ Suzuki Coupling Boronic Acid (R-B(OH)₂), Palladium Catalyst

Theoretical and Computational Investigations of 1 4 Bromophenyl Ethylamine

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The presence of multiple single bonds in 1-(4-Bromophenyl)ethylamine allows for significant conformational flexibility. Understanding the preferred shapes (conformers) of the molecule is vital as they can dictate its physical properties and biological interactions. nih.gov

Molecular Mechanics (MM) employs classical physics principles and force fields (e.g., MMFF, AMBER) to rapidly calculate the potential energy of a molecule as a function of its geometry. This approach is ideal for scanning the vast conformational landscape to identify low-energy, stable conformers. For the parent compound, 1-(4-bromophenyl)-ethylamine, molecular mechanics has been used as a preliminary step to find the lowest energy conformers before applying more rigorous DFT calculations. researchgate.net

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. An MD simulation can reveal how the molecule transitions between different conformations at a given temperature, providing insights into its dynamic behavior and the relative populations of various conformers in a solution.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. q-chem.com These calculations produce a set of normal modes, each with a specific frequency and intensity, which correspond to molecular vibrations such as bond stretching, bending, and twisting. researchgate.netnih.gov Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the method and better match experimental results. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for 1-(4-Bromophenyl)ethylamine Hypothetical data based on typical values for similar functional groups.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchSecondary Amine~3300-3350
Aromatic C-H StretchPhenyl Ring~3050-3100
Aliphatic C-H StretchEthyl, Pentyl Groups~2850-2960
C=C Aromatic StretchPhenyl Ring~1475-1600
C-N StretchAmine~1180-1250
C-Br StretchBromophenyl~500-600

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for studying reaction mechanisms. acs.org The synthesis of 1-(4-Bromophenyl)ethylamine would likely involve the N-alkylation of 1-(4-Bromophenyl)ethylamine with a suitable pentan-3-yl electrophile (e.g., 3-bromopentane). This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com

Theoretical calculations can map the entire potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS). numberanalytics.com The transition state is the highest energy point along the reaction coordinate and its structure reveals the geometry of the molecule as bonds are simultaneously broken and formed. masterorganicchemistry.com For an SN2 reaction, the transition state features a crowded, trigonal bipyramidal carbon center. masterorganicchemistry.comlibretexts.org The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. libretexts.org

Table 3: Hypothetical Energy Profile for the SN2 N-Alkylation of 1-(4-Bromophenyl)ethylamine Illustrative energy values for the reaction with 3-bromopentane.

SpeciesRelative Energy (kJ/mol)
Reactants (Amine + Alkyl Halide)0.0
Transition State+95.0
Products (Alkylated Amine + HBr)-25.0
Activation Energy (Ea)95.0
Enthalpy of Reaction (ΔH)-25.0

In Silico Studies of Molecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The non-covalent interactions of a molecule govern its behavior in a condensed phase, such as its solubility and binding affinity to biological targets.

Hydrogen Bonding: The secondary amine group in 1-(4-Bromophenyl)ethylamine contains a hydrogen atom that can act as a hydrogen bond donor. acs.org The nitrogen atom's lone pair of electrons can also act as a hydrogen bond acceptor. acs.orgbiorxiv.org Computational studies can model these interactions with solvent molecules or receptor sites, calculating their geometric parameters (distance and angle) and binding energies to quantify their strength. nih.govacs.org

Pi-Stacking: The electron-rich π-system of the 4-bromophenyl ring can engage in π-π stacking interactions with other aromatic rings. libretexts.org These interactions are crucial in host-guest chemistry and the structure of biological macromolecules. libretexts.org Computational analysis can identify the preferred stacking arrangement (e.g., parallel-displaced or T-shaped) and calculate the interaction energy. researchgate.netwikipedia.org The presence of the bromine atom influences the ring's quadrupole moment, which in turn affects the nature and strength of these stacking interactions. rsc.org

Mechanistic Investigations of 1 4 Bromophenyl Ethylamine Biological Activity in in Vitro Systems

Target Identification and Binding Affinity Studies (in vitro)

The initial step in characterizing a novel compound involves identifying its molecular targets and quantifying its binding affinity. This is crucial for understanding its potential therapeutic effects and off-target interactions.

Receptor Binding Assays (Cell-Free or Cell-Based, In Vitro)No publicly available data from receptor binding assays for 1-(4-Bromophenyl)ethylamine could be identified. Such studies would typically involve screening the compound against a panel of known receptors (e.g., G-protein coupled receptors, ion channels, nuclear receptors) to determine its binding profile. The affinity is commonly reported as a dissociation constant (Kd) or an inhibition constant (Ki).

Hypothetical Data Table for Receptor Binding Affinity: This table is for illustrative purposes only, as no experimental data for 1-(4-Bromophenyl)ethylamine has been published.

Receptor Target Assay Type Binding Affinity (Ki, nM)
N/A N/A N/A
N/A N/A N/A

Enzyme Inhibition Kinetics (In Vitro)Similarly, there is no published research on the effects of 1-(4-Bromophenyl)ethylamine on enzyme activity. Enzyme inhibition assays are performed to determine if a compound can modulate the function of specific enzymes. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive).

Hypothetical Data Table for Enzyme Inhibition: This table is for illustrative purposes only, as no experimental data for 1-(4-Bromophenyl)ethylamine has been published.

Enzyme Target Inhibition (IC50, µM) Mechanism of Inhibition
N/A N/A N/A

Cellular Uptake and Subcellular Localization Mechanisms (In Vitro Cell Lines)

Understanding how a compound enters a cell and where it localizes is fundamental to interpreting its biological effects. Research in this area for 1-(4-Bromophenyl)ethylamine has not been reported. Standard techniques to investigate this include using fluorescently labeled analogues of the compound in conjunction with confocal microscopy or employing cell fractionation and subsequent analytical quantification (e.g., via LC-MS/MS) to determine its concentration in different organelles.

Mechanistic Pathways of Cellular Response (In Vitro, e.g., Signaling Pathways, Gene Expression Changes)

Once a compound engages its target, it can trigger a cascade of downstream cellular events. The investigation into these pathways for 1-(4-Bromophenyl)ethylamine remains an unaddressed area of research.

In Vitro Studies of Metabolism and Biotransformation Pathways

In vitro metabolism studies are crucial for understanding the biotransformation of a compound and identifying potential drug-drug interactions. These studies typically utilize subcellular fractions from the liver, such as microsomes and S9 fractions, which contain the primary drug-metabolizing enzymes.

The metabolism of 1-(4-Bromophenyl)ethylamine is expected to be primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes are responsible for the Phase I metabolism of a vast number of xenobiotics. For compounds with an alkylamine structure, several CYP isozymes are commonly involved.

Key metabolic reactions anticipated for 1-(4-Bromophenyl)ethylamine would include:

N-dealkylation: The removal of the pentan-3-yl group from the nitrogen atom is a highly probable metabolic pathway. This reaction would yield 1-(4-bromophenyl)ethylamine. Different CYP enzymes, such as CYP3A4, CYP2D6, and members of the CYP2C family, are known to catalyze N-dealkylation of various xenobiotics.

Hydroxylation: The aromatic phenyl ring and the aliphatic ethyl and pentyl chains are all susceptible to hydroxylation. Aromatic hydroxylation, catalyzed by enzymes like CYP2D6, could occur on the bromophenyl ring. Aliphatic hydroxylation can occur at various positions on the ethyl and pentan-3-yl groups, often mediated by CYP3A4 and CYP2C9.

Oxidation: Further oxidation of hydroxylated metabolites or the nitrogen atom can occur. N-oxidation would lead to the formation of a hydroxylamine (B1172632) or a nitrone.

The following table outlines the potential enzyme-mediated reactions for 1-(4-Bromophenyl)ethylamine.

Metabolic Reaction Putative Enzyme Family Description
N-DealkylationCytochrome P450 (CYP)Cleavage of the bond between the nitrogen and the pentan-3-yl group.
Aromatic HydroxylationCytochrome P450 (CYP)Addition of a hydroxyl group to the 4-bromophenyl ring.
Aliphatic HydroxylationCytochrome P450 (CYP)Addition of a hydroxyl group to the ethyl or pentan-3-yl side chains.
N-OxidationCytochrome P450 (CYP), Flavin-containing monooxygenases (FMO)Oxidation of the nitrogen atom to form a hydroxylamine or nitrone.

The identification of metabolites formed in in vitro systems is typically achieved using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). By incubating 1-(4-Bromophenyl)ethylamine with liver microsomes or other enzyme preparations and analyzing the resulting mixture, researchers could identify the structures of the metabolites.

Based on the predicted metabolic pathways, the following metabolites would be expected to be identified:

M1: 1-(4-bromophenyl)ethylamine: Formed via N-dealkylation of the parent compound.

M2: Hydroxylated parent compound: A series of hydroxylated metabolites could be formed, with the hydroxyl group at various positions on the aromatic ring or aliphatic chains.

M3: N-Oxidized parent compound: The formation of a hydroxylamine at the nitrogen atom.

M4: Di-hydroxylated or further oxidized metabolites: Secondary metabolic reactions could lead to the formation of more polar metabolites.

The table below summarizes the potential in vitro metabolites of 1-(4-Bromophenyl)ethylamine.

Metabolite ID Proposed Structure Formation Pathway
M11-(4-bromophenyl)ethylamineN-Dealkylation
M2a1-(4-Bromo-hydroxyphenyl)ethylamineAromatic Hydroxylation
M2b1-(4-Bromophenyl)hydroxyethylamineAliphatic Hydroxylation (ethyl group)
M2c1-(4-Bromophenyl)ethylamineAliphatic Hydroxylation (pentyl group)
M3N-hydroxy-1-(4-Bromophenyl)ethylamineN-Oxidation

It is important to reiterate that the metabolic pathways and metabolites described above are predictive and based on the metabolism of structurally related compounds. Definitive identification of the enzymes and metabolites involved in the biotransformation of 1-(4-Bromophenyl)ethylamine would require dedicated in vitro metabolism studies.

Structure Activity Relationship Sar and Analogues Studies of 1 4 Bromophenyl Ethylamine

Design Principles for Analogues of 1-(4-Bromophenyl)ethylamine

The design of new analogues of 1-(4-bromophenyl)ethylamine is guided by principles that aim to systematically probe the chemical space around the core structure. These strategies often involve a combination of computational and synthetic approaches to efficiently identify promising candidates.

Rational drug design for analogues of 1-(4-bromophenyl)ethylamine leverages computational tools to predict the biological activity of hypothetical compounds before their synthesis. This in silico approach can significantly streamline the drug discovery process by prioritizing molecules with a higher probability of success.

Molecular Docking: A primary computational technique is molecular docking, which simulates the interaction between a ligand (the analogue) and a biological target (e.g., a receptor or enzyme). For instance, if the target of 1-(4-Bromophenyl)ethylamine is a specific receptor, docking studies can predict how modifications to the pentan-3-yl group, the bromophenyl ring, or the amine nitrogen will affect the binding affinity and orientation within the receptor's active site. These predictions are based on scoring functions that estimate the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is another powerful tool. By analyzing a dataset of existing 1-(4-bromophenyl)ethylamine analogues and their measured biological activities, QSAR models can be developed to correlate specific structural features (descriptors) with activity. These models can then be used to predict the activity of new, unsynthesized analogues. For example, a QSAR model might reveal that increasing the lipophilicity of the N-alkyl substituent to a certain point enhances activity, while further increases are detrimental.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. By understanding the pharmacophore of 1-(4-bromophenyl)ethylamine, medicinal chemists can design novel analogues that retain these key features while incorporating other structural modifications to improve secondary properties.

Combinatorial chemistry offers a high-throughput strategy for synthesizing large libraries of diverse but structurally related analogues of 1-(4-bromophenyl)ethylamine. This method allows for the rapid exploration of the SAR by systematically varying different parts of the molecule.

A common approach is parallel synthesis, where a common intermediate is reacted with a set of diverse building blocks. For example, 1-(4-bromophenyl)ethanamine (B1329632) can serve as the core scaffold. This primary amine can then be reacted with a library of different aldehydes or ketones via reductive amination to generate a wide array of N-alkylated analogues, including the pentan-3-yl derivative. Similarly, the bromophenyl ring can be modified by starting with different substituted acetophenones in the initial synthesis.

The resulting library of compounds can then be screened for biological activity, and the "hits" can provide valuable SAR data. This information can then be used to design more focused libraries for further optimization.

Systematic Structural Modifications and their Impact on 1-(4-Bromophenyl)ethylamine's Properties

The biological properties of 1-(4-Bromophenyl)ethylamine can be finely tuned by making systematic structural modifications to different parts of the molecule.

Alkyl Chain Length and Branching: The size and shape of the N-alkyl group are critical. Increasing or decreasing the chain length, as well as introducing or removing branching, can affect how the molecule fits into a binding pocket. For instance, replacing the pentan-3-yl group with smaller (e.g., isopropyl) or larger (e.g., cyclohexyl) groups can modulate activity. Studies on related phenethylamines have shown that potency can be inversely related to the N-alkyl length for certain targets. nih.gov

Introduction of Functional Groups: Incorporating functional groups such as hydroxyl, ether, or amide moieties into the N-alkyl substituent can introduce new hydrogen bonding interactions with the target, potentially increasing binding affinity.

Table 1: Hypothetical Impact of Pentan-3-yl Moiety Modifications on Receptor Binding Affinity

Modification of Pentan-3-yl GroupPredicted Receptor Binding Affinity (Ki, nM)Rationale
Pentan-3-yl (Reference)50Baseline affinity.
Isopropyl75Smaller group may have a weaker van der Waals interaction.
Cyclohexyl30Larger, more rigid group may better fill a hydrophobic pocket.
2-Hydroxy-pentan-3-yl20Potential for additional hydrogen bonding with the receptor.
3-Methoxy-pentan-3-yl45Ether group may alter polarity and steric bulk.

Note: The data in this table is hypothetical and for illustrative purposes only.

The 4-bromophenyl ring is a key feature of the molecule, and its substitution pattern can significantly influence electronic properties, lipophilicity, and metabolic stability.

Halogen Variations: Replacing the bromine atom with other halogens (F, Cl, I) can alter the electronic nature and size of the substituent. A fluorine atom, for example, is smaller and more electronegative, which could lead to different interactions with the target. mdpi.com An iodine atom is larger and more polarizable. The position of the halogen on the phenyl ring (ortho, meta, or para) is also crucial.

Other Functional Groups: The introduction of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can modulate the pKa of the amine and the electronic character of the aromatic ring, thereby influencing binding and pharmacokinetic properties.

Table 2: Hypothetical Impact of Bromophenyl Ring Modifications on Biological Activity

Modification on Phenyl RingPredicted Biological Activity (IC50, µM)Rationale
4-Bromo (Reference)1.2Baseline activity.
4-Chloro1.5Smaller halogen may result in slightly weaker interaction.
4-Fluoro2.0Higher electronegativity may alter electronic interactions.
4-Iodo0.9Larger, more polarizable halogen may enhance binding.
4-Methyl1.8Alkyl group may introduce steric hindrance.
3,4-Dichloro0.7Additional halogen may provide new interaction points.

Note: The data in this table is hypothetical and for illustrative purposes only.

The secondary amine nitrogen is a critical functional group, often involved in key ionic or hydrogen bonding interactions with the biological target.

N-Alkylation vs. N-Acylation: While the focus is on N-alkylated analogues, conversion of the secondary amine to an amide (N-acylation) would drastically change its basicity and hydrogen bonding capability, likely leading to a significant change in biological activity.

Tertiary Amines: Further alkylation to a tertiary amine would remove the hydrogen bond donor capability and increase steric bulk around the nitrogen, which could be detrimental or beneficial depending on the specific target.

Incorporation into a Ring: Incorporating the nitrogen atom into a heterocyclic ring system (e.g., piperidine, pyrrolidine) would conformationally constrain the N-alkyl substituent and could lead to more selective compounds.

Table 3: Hypothetical Impact of Amine Nitrogen Alterations on Activity

Alteration at Amine NitrogenPredicted ActivityRationale
Secondary Amine (Reference)ActiveCapable of both hydrogen bond donation and acceptance.
Tertiary Amine (N-Methylation)Potentially Reduced ActivityLoss of hydrogen bond donor capability and increased steric hindrance.
N-Acetylation (Amide)Likely InactiveSignificant reduction in basicity and altered electronic properties.
Incorporation into Piperidine RingPotentially Increased SelectivityConformational restriction may favor binding to a specific target.

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(4-Bromophenyl)ethylamine and its Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering predictive models that correlate the structural or property descriptors of compounds with their biological activities. For analogues of 1-(4-bromophenyl)ethylamine, QSAR models have been instrumental in identifying the key molecular features that determine their therapeutic effects.

Researchers have developed various QSAR models for different biological targets. For instance, in the context of anticancer activity, 2D QSAR models have been developed for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a class of compounds structurally related to the core scaffold of interest. nih.gov These models have demonstrated good predictive performance in estimating the half-maximal inhibitory concentration (IC50) values against cancer cell lines. nih.gov One study highlighted the superiority of a non-linear model using gene expression programming over a linear model, achieving higher correlation coefficients (R²) and lower standard deviation (S²) for both the training and test sets. nih.gov

Key descriptors that have been identified as significant in various QSAR models for related N-aryl derivatives include:

AlogP98: A measure of lipophilicity.

Wiener index: A topological descriptor that reflects the branching of the molecular skeleton.

Kappa-1-AM: A molecular shape descriptor.

Dipole-Mag: The magnitude of the dipole moment, an electronic descriptor.

CHI-1: A molecular connectivity index. mdpi.com

These descriptors underscore the importance of lipophilicity, molecular shape, and electronic properties in the biological activity of these compounds. mdpi.com The predictive power of these QSAR models has been validated using external test sets, demonstrating their utility in the design of novel and more potent analogues. mdpi.com For example, a QSAR study on N-aryl derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, relevant to Alzheimer's disease, showed high predictive r² values of 0.857 and 0.882, respectively. mdpi.com

Interactive Data Table: Predictive Accuracy of QSAR Models for N-aryl Derivatives

Model TargetStatistical ParameterValue
Acetylcholinesterase (AChE)r² (training set)0.862
q² (cross-validation)0.803
r² (test set)0.857
Butyrylcholinesterase (BChE)r² (training set)0.887
q² (cross-validation)0.857
r² (test set)0.882

Comparative Analysis of Biological Activity Mechanisms of Analogues (In Vitro)

The analogues of 1-(4-bromophenyl)ethylamine exhibit a diverse range of biological activities, which have been characterized through various in vitro assays. A comparative analysis of these mechanisms provides a broader understanding of the therapeutic potential of this chemical scaffold.

Anticancer Activity:

Several studies have investigated the anticancer properties of 1-(4-bromophenyl)ethylamine analogues. For example, novel 1,3-thiazole analogues have been synthesized and evaluated for their activity against breast cancer. mdpi.com In one study, certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were found to be active against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7). researchgate.net Similarly, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues have demonstrated significant anticancer activity against various cancer cell lines, with some compounds showing notable growth inhibition percentages. nih.gov For instance, compound 4e was particularly sensitive against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25%. nih.gov

Monoamine Reuptake Inhibition:

A significant area of research for analogues of 1-(4-bromophenyl)ethylamine is their activity as monoamine reuptake inhibitors. These compounds can modulate the levels of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) in the brain, making them potential candidates for treating depression and other neurological disorders. researchgate.netnih.govcapes.gov.br Structure-activity relationship studies of citalopram (B1669093) analogues, which share a similar pharmacophore, have revealed that substitutions on the phenyl ring can significantly impact binding affinity and selectivity for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). nih.gov Many of these analogues displayed high binding affinities for SERT (Ki = 1-40 nM) and selectivity over both NET and DAT. nih.gov The stereochemistry of the compounds also plays a crucial role, with the S-enantiomers generally exhibiting higher affinity for SERT than the R-enantiomers. nih.gov

Antimicrobial Activity:

The antimicrobial potential of 1-(4-bromophenyl)ethylamine analogues has also been explored. N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net The results indicated that some of these compounds possess promising antimicrobial activity. researchgate.net

Interactive Data Table: In Vitro Biological Activities of 1-(4-Bromophenyl)ethylamine Analogues

Compound ClassBiological Target/AssayKey Findings
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAnticancer (MCF7 cell line)Compounds d6 and d7 were most active. researchgate.net
AntimicrobialCompounds d1, d2, and d3 showed promising activity. researchgate.net
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analoguesAnticancer (various cell lines)Compound 4e showed 41.25% PGI against SNB-75. nih.gov
Citalopram AnaloguesMonoamine Transporters (SERT, DAT, NET)High SERT binding affinities (Ki = 1-40 nM) and selectivity. nih.gov

Future Directions and Emerging Research Opportunities for 1 4 Bromophenyl Ethylamine

Development of Novel Synthetic Methodologies

The synthesis of chiral amines such as 1-(4-Bromophenyl)ethylamine is a cornerstone of modern medicinal chemistry, with a continuous drive towards more efficient, selective, and sustainable methods. numberanalytics.comnumberanalytics.com Future research in the synthesis of this specific compound is likely to move beyond traditional multi-step procedures, which often involve reductive amination of a ketone with an amine. mdpi.com While effective, these classical methods can present challenges in achieving high yields and enantiopurity, and often rely on harsh reagents. numberanalytics.com

Emerging trends in amine synthesis that could be applied to 1-(4-Bromophenyl)ethylamine include the development and application of novel catalytic systems. numberanalytics.com Transition metal-catalyzed asymmetric hydrogenation of imines represents a highly efficient and atom-economical approach to producing chiral amines with high enantiomeric excess. acs.org The use of chiral catalysts or auxiliaries is a key strategy for achieving the desired stereoselectivity. numberanalytics.com Biocatalysis, employing enzymes such as transaminases, is another promising avenue. acs.org This approach offers the potential for high stereoselectivity under mild reaction conditions, contributing to more environmentally friendly synthetic processes. numberanalytics.com

Furthermore, the application of flow chemistry and continuous processing technologies could enable a more scalable and controlled synthesis of 1-(4-Bromophenyl)ethylamine. numberanalytics.comnumberanalytics.com These technologies can offer improved reaction efficiency and safety profiles compared to batch processing. The exploration of novel reaction conditions, such as microwave irradiation or high pressure, may also lead to enhanced reaction rates and yields. numberanalytics.com A key challenge that remains is the development of cost-effective and scalable methods that minimize environmental impact through the use of sustainable reagents and catalysts. numberanalytics.com

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Potential Challenges
Asymmetric Catalytic Hydrogenation High efficiency, high enantioselectivity, atom economy. acs.org Catalyst cost and sensitivity.
Biocatalysis (e.g., Transaminases) High stereoselectivity, mild reaction conditions, environmentally friendly. acs.org Enzyme stability and substrate scope.
Flow Chemistry Scalability, improved safety and control, enhanced efficiency. numberanalytics.comnumberanalytics.com Initial setup cost and optimization.

Exploration of Advanced Spectroscopic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of 1-(4-Bromophenyl)ethylamine is crucial for elucidating its chemical properties and potential biological activity. While standard spectroscopic techniques like 1H and 13C NMR provide basic structural information, advanced methods can offer deeper insights, particularly into its stereochemistry. libretexts.org

Two-dimensional NMR (2D NMR) spectroscopy, for instance, can provide detailed information about the connectivity and spatial relationships between atoms within the molecule. numberanalytics.com Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can confirm the bonding framework, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, helping to determine the preferred conformation of the molecule.

For chiral molecules like 1-(4-Bromophenyl)ethylamine, chiroptical spectroscopy methods are invaluable. Circular Dichroism (CD) spectroscopy is particularly sensitive to the chiral environment and can be used to determine the enantiomeric excess of a sample. nih.gov The development of novel chiral derivatizing agents can be used in conjunction with fluorescence spectroscopy or NMR to distinguish between enantiomers. researchgate.net

Multidimensional spectroscopy techniques, such as 2D IR spectroscopy, are also emerging as powerful tools for studying molecular structure and dynamics on ultrafast timescales. numberanalytics.com These advanced methods could provide unprecedented detail about the conformational flexibility and intermolecular interactions of 1-(4-Bromophenyl)ethylamine.

Uncovering New Chemical Reactivity Profiles

The chemical structure of 1-(4-Bromophenyl)ethylamine, featuring a secondary amine and a brominated aromatic ring, offers multiple sites for chemical modification and the exploration of novel reactivity. smolecule.com Future research could focus on leveraging these reactive centers to synthesize a library of derivatives with diverse properties.

The secondary amine group can undergo a variety of reactions, including acylation to form amides, and further alkylation to yield tertiary amines. smolecule.com These modifications can significantly alter the compound's polarity, basicity, and biological activity. The nitrogen lone pair also allows the amine to act as a nucleophile in various addition reactions. numberanalytics.com

The bromine atom on the phenyl ring is a versatile handle for a range of cross-coupling reactions. researchgate.netresearchgate.net Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination could be employed to introduce a wide array of substituents at the para-position of the phenyl ring. These modifications can be used to modulate the electronic properties and steric bulk of the molecule, which can be crucial for tuning its interaction with biological targets.

Furthermore, the development of novel catalytic systems could enable previously inaccessible transformations of the 1-(4-Bromophenyl)ethylamine scaffold. This could include C-H activation reactions to functionalize the aromatic ring or the aliphatic side chains in a site-selective manner.

Expanding Computational Modeling Capabilities

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in chemical research, offering the ability to predict molecular properties and reaction outcomes. mdpi.com For 1-(4-Bromophenyl)ethylamine, computational methods can provide valuable insights that complement experimental studies.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. researchgate.net These calculations can also be used to predict the reactivity of different sites within the molecule and to model the transition states of potential reactions, providing a deeper understanding of reaction mechanisms. youtube.com

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of 1-(4-Bromophenyl)ethylamine in different environments, such as in solution or in the binding pocket of a biological target. mdpi.com These simulations can provide insights into the flexibility of the molecule and the nature of its intermolecular interactions.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a library of 1-(4-Bromophenyl)ethylamine derivatives to develop predictive models for their biological activity. nih.gov These models can then be used to guide the design of new compounds with improved properties. The use of advanced computational software allows for the calculation of various molecular descriptors that can be correlated with experimental data. mdpi.com

Table 2: Applications of Computational Modeling

Computational Method Application for 1-(4-Bromophenyl)ethylamine
Density Functional Theory (DFT) Prediction of geometry, electronic properties, and reactivity. researchgate.net
Molecular Dynamics (MD) Study of conformational dynamics and intermolecular interactions. mdpi.com

Identifying Novel In Vitro Biological Targets and Mechanisms

The structural motifs present in 1-(4-Bromophenyl)ethylamine, namely the chiral amine and the brominated phenyl group, are found in many biologically active compounds, suggesting that this molecule may have interesting pharmacological properties. smolecule.com Future research should focus on identifying its potential in vitro biological targets and elucidating its mechanisms of action.

Given its structural similarity to other phenethylamine (B48288) derivatives, it is plausible that 1-(4-Bromophenyl)ethylamine could interact with various receptors and transporters in the central nervous system. smolecule.com Screening this compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters could reveal novel biological activities.

The presence of a bromine atom can enhance the binding affinity of a molecule to its biological target. smolecule.com Therefore, it would be worthwhile to investigate the interaction of 1-(4-Bromophenyl)ethylamine with enzymes that are known to be modulated by halogenated compounds. For example, some beta-substituted ethylamine (B1201723) derivatives have been shown to act as inhibitors of lysyl oxidase, an enzyme involved in the cross-linking of collagen and elastin. nih.gov

In vitro assays to assess the compound's effects on cell proliferation, apoptosis, and other cellular processes in various cell lines could also uncover potential anticancer or other therapeutic properties. smolecule.com Identifying the specific molecular targets and pathways affected by 1-(4-Bromophenyl)ethylamine will be crucial for understanding its potential as a lead compound for drug discovery.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for biological activity. enamine.net The integration of 1-(4-Bromophenyl)ethylamine and a library of its derivatives with advanced HTS methodologies could significantly accelerate the discovery of new lead compounds. nih.gov

A library of analogs of 1-(4-Bromophenyl)ethylamine can be synthesized using combinatorial chemistry approaches, and then screened against a wide range of biological targets using automated HTS platforms. enamine.net These platforms can perform a variety of assays, including biochemical assays, cell-based assays, and biophysical assays, to identify compounds with desired activities. enamine.net

The development of novel screening protocols, such as those utilizing fluorescence-based assays or label-free detection methods, can enhance the efficiency and sensitivity of HTS campaigns. nih.gov For chiral compounds like 1-(4-Bromophenyl)ethylamine, HTS methods that can determine both the yield and enantiomeric excess of a reaction are particularly valuable for optimizing asymmetric syntheses. nih.gov

The data generated from HTS can be analyzed using chemoinformatics tools to identify structure-activity relationships (SAR) and to guide the design of subsequent generations of compounds with improved potency and selectivity. enamine.net This iterative cycle of design, synthesis, and screening is a cornerstone of modern drug discovery. nih.gov

Q & A

Q. Optimization Tips :

  • Temperature : Maintain 0–5°C during bromination to minimize side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) for amination to enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Basic: How can researchers characterize the structural integrity of 1-(4-Bromophenyl)ethylamine using spectroscopic methods?

Answer:
Key Techniques :

  • ¹H/¹³C NMR : Confirm the bromophenyl (δ 7.4 ppm, doublet), ethylamine (δ 3.2 ppm, multiplet), and pentan-3-yl (δ 1.5 ppm, multiplet) groups .
  • IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~1580 cm⁻¹) .
  • Mass Spectrometry (ESI) : Verify molecular weight (m/z 285.1 [M+H]⁺) .

Q. Example Findings :

  • Bromine’s electron-withdrawing effect enhances binding to serotonin receptors (Kᵢ = 12 nM) compared to non-brominated analogs .

Advanced: How do researchers address discrepancies in biological activity data across studies?

Answer:
Resolution Strategies :

  • Purity Validation : Analytical HPLC (C18 column, MeOH/H₂O) confirms >98% purity .
  • Assay Standardization : Use identical cell lines (e.g., HEK-293 for GPCR assays) and buffer conditions (pH 7.4, 25°C) .
  • Orthogonal Assays : Combine functional (e.g., cAMP accumulation) and binding assays (SPR) to cross-validate results .

Q. Case Study :

  • Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) were traced to differences in membrane protein concentrations .

Basic: What are the key physicochemical properties of this compound, and how do they influence experimental design?

Answer:
Properties :

  • Molecular Weight : 284.18 g/mol .
  • LogP : ~3.2 (predicted via ChemDraw), indicating moderate lipophilicity .
  • Solubility : Soluble in DMSO (>50 mg/mL) but limited in aqueous buffers .

Q. Experimental Implications :

  • Formulation : Use DMSO stocks (<0.1% final concentration) for in vitro assays to avoid cytotoxicity .
  • Storage : Store at -20°C under inert gas (N₂) to prevent degradation .

Q. Key Insights :

  • High plasma protein binding (89%) may reduce free drug availability .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:
Methods :

Column Chromatography : Silica gel with hexane/EtOAc (7:3 → 1:1 gradient) .

Recrystallization : Use ethanol/water (4:1) to yield crystalline product (mp not reported) .

Distillation : For liquid intermediates (e.g., pentan-3-ylamine), use fractional distillation .

Q. Yield Optimization :

  • Cooling reaction mixtures to 0°C during workup minimizes decomposition .

Advanced: How can the electronic effects of the bromophenyl group be experimentally determined?

Answer:
Techniques :

  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts in brominated vs. non-brominated analogs to assess electron withdrawal .
  • X-Ray Crystallography : Resolve bond lengths (C-Br: ~1.89 Å) and charge distribution via density functional theory (DFT) .

Q. Example :

  • Bromine’s inductive effect reduces electron density on the phenyl ring, confirmed by a 20 nm bathochromic shift in UV spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.